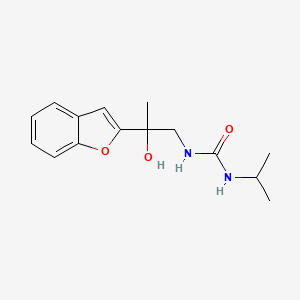
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea is a synthetic organic compound that features a benzofuran moiety, a hydroxypropyl group, and an isopropylurea group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea typically involves the following steps:
Formation of Benzofuran-2-yl Intermediate: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzofuran intermediate is replaced by a hydroxypropyl group.
Formation of Isopropylurea Group: The final step involves the reaction of the hydroxypropyl-benzofuran intermediate with isopropyl isocyanate to form the isopropylurea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with key biochemical pathways, such as DNA replication or protein synthesis, leading to the inhibition of microbial growth or cancer cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin share the benzofuran core structure and exhibit similar biological activities.
Isopropylurea Derivatives: Compounds with isopropylurea groups may have similar pharmacological properties.
Uniqueness
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other benzofuran or isopropylurea derivatives .
Propriétés
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)17-14(18)16-9-15(3,19)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,19H,9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOAIZHWAMEPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
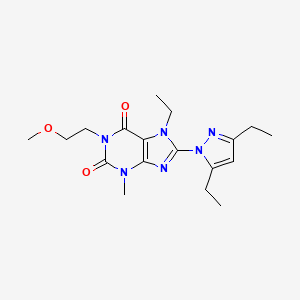
![Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate](/img/structure/B2775612.png)
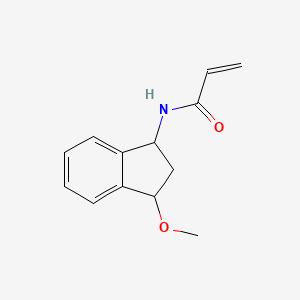
![1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE](/img/structure/B2775614.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2775616.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775617.png)
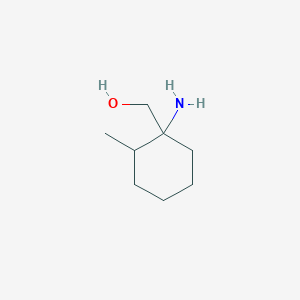
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)
![methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2775628.png)
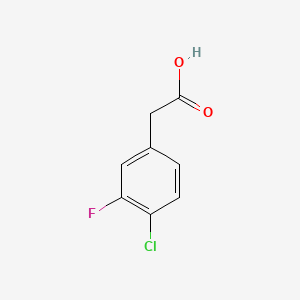
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2775631.png)
